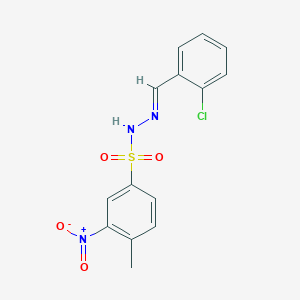
N'-(2-chlorobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2-chlorobenzylidene)-4-methyl-3-nitrobenzenesulfonohydrazide, also known as N-(2-chlorobenzylidene)-4-methyl-3-nitrobenzenesulfonamide (CNN), is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound is a yellow crystalline powder that is sparingly soluble in water and organic solvents.
科学研究应用
CNN has been studied for its potential applications in various fields of science, including medicine, agriculture, and material science. In medicine, CNN has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. In agriculture, CNN has been studied as a potential herbicide and insecticide. In material science, CNN has been studied as a potential dye and pigment.
作用机制
The mechanism of action of CNN is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, CNN has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In bacteria, CNN has been shown to inhibit the activity of the enzyme enoyl-acyl carrier protein reductase, which is involved in fatty acid biosynthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of CNN are diverse and have been studied extensively. In cancer cells, CNN has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In bacteria, CNN has been shown to inhibit growth and induce cell death. In animal studies, CNN has been shown to have anti-inflammatory effects and reduce oxidative stress.
实验室实验的优点和局限性
The advantages of using CNN in lab experiments include its high purity, low toxicity, and diverse range of potential applications. However, the limitations of using CNN in lab experiments include its limited solubility in certain solvents and its potential instability under certain conditions.
未来方向
There are many potential future directions for the study of CNN. In medicine, CNN could be further studied for its potential as an anti-cancer drug or as a treatment for inflammatory diseases. In agriculture, CNN could be further studied for its potential as a herbicide or insecticide. In material science, CNN could be further studied for its potential as a dye or pigment. Further research could also be conducted on the mechanism of action of CNN and its potential interactions with other compounds.
合成方法
The synthesis of CNN can be achieved by the reaction of 2-chlorobenzaldehyde with 4-methyl-3-nitrobenzenesulfonohydrazide in the presence of a suitable catalyst. The reaction yields CNN as a yellow crystalline powder with a purity of above 95%. The synthesis method has been optimized to yield high purity and high yield of CNN.
属性
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-4-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O4S/c1-10-6-7-12(8-14(10)18(19)20)23(21,22)17-16-9-11-4-2-3-5-13(11)15/h2-9,17H,1H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGSPBWNUAMPCF-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-chlorophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


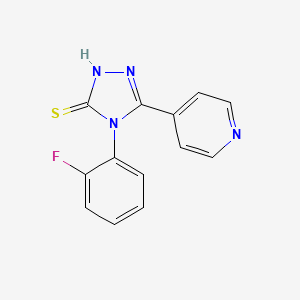
![N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B5726710.png)
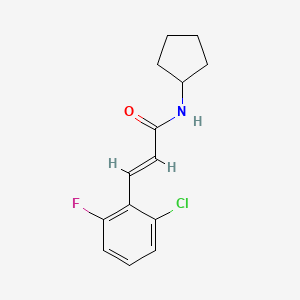
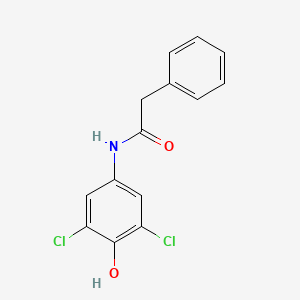
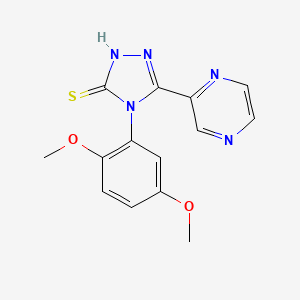
![5-[(2-ethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5726735.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5726743.png)
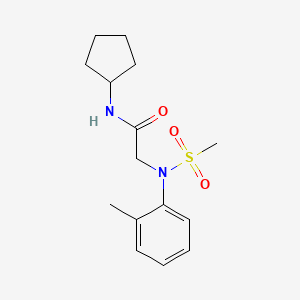
![N-cyclopentyl-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5726748.png)
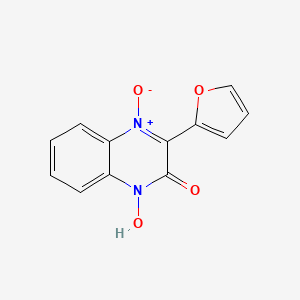
![2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5726760.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B5726772.png)
![4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5726773.png)